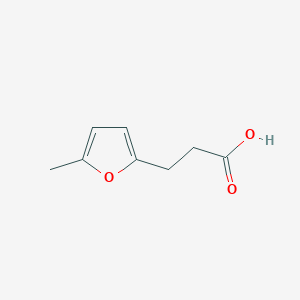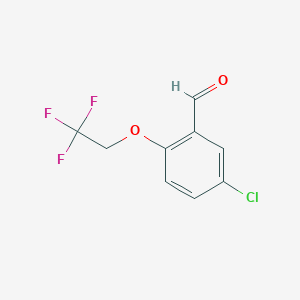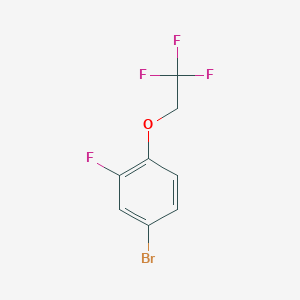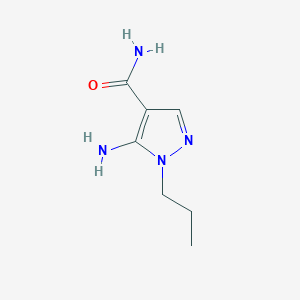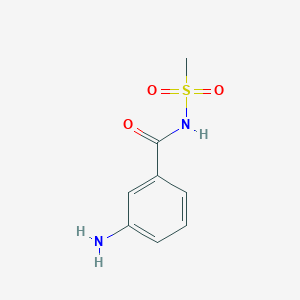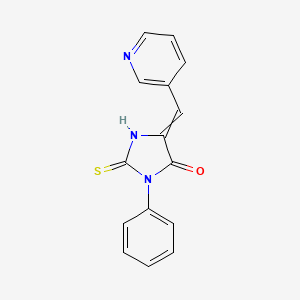
(5E)-2-mercapto-3-phenyl-5-(pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
Overview
Description
(5E)-2-mercapto-3-phenyl-5-(pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one, also known as 5E-IMP, is a synthetic organic compound with a wide range of potential applications. It has been studied extensively in the laboratory as a potential pharmaceutical agent, with promising results. 5E-IMP has been found to possess a variety of biochemical and physiological effects, as well as having potential applications in laboratory experiments and research.
Scientific Research Applications
Synthesis and Structural Analysis : A study by Majouga et al. (2004) focused on synthesizing a similar compound and analyzing its structure and electrochemistry. They investigated the reaction of the compound with CoCl2·6H2O, resulting in a complex characterized by X-ray diffraction analysis and electrochemical studies (Majouga et al., 2004).
Synthesis of Isomeric Compounds : Another study by the same group involved synthesizing isomeric 3-phenyl-5-(pyridylmethylene)-2-thiohydantoins and their S-methylated derivatives, including structures similar to the compound . They used various synthesis methods and confirmed structures through X-ray diffraction (Majouga et al., 2004).
Novel Complexes and Cytotoxicity : A 2016 study by Krasnovskaya et al. explored the synthesis of 2-aminoimidazole-4-one complexes of copper(II) and cobalt(II) derived from similar compounds. They evaluated the structural characterization and cytotoxicity of these complexes against several cancer cell lines, including MCF-7, A549, and HEK293 (Krasnovskaya et al., 2016).
Antimicrobial Activity of Derivatives : A study by Kumar et al. (2016) described the synthesis of imidazo[1,2-a]pyridine based organoselenium compounds, which are derivatives of the compound . These compounds exhibited antimicrobial activity against various bacterial and fungal strains (Kumar et al., 2016).
Conversion to Corresponding Hydantoins : Beloglazkina et al. (2014) studied the conversion of 5-pyridylmethylene-substituted 2-thiohydantoins to the corresponding hydantoins in complexation reactions with copper(II) chloride dihydrate. This study provides insight into the transformation of similar compounds under specific conditions (Beloglazkina et al., 2014).
properties
IUPAC Name |
3-phenyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-14-13(9-11-5-4-8-16-10-11)17-15(20)18(14)12-6-2-1-3-7-12/h1-10H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLKGKCJHRJOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





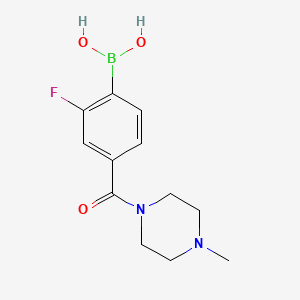
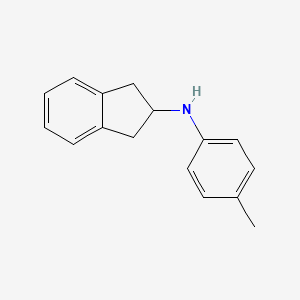

![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3104000.png)
